molecular formula C32H42Cl2F2N2OS B12747733 1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-(((3-phenylpropyl)thio)methyl)-, dihydrochloride CAS No. 143760-21-8

1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-(((3-phenylpropyl)thio)methyl)-, dihydrochloride

Cat. No.: B12747733
CAS No.: 143760-21-8
M. Wt: 611.7 g/mol
InChI Key: LSYJEZCUBWYSHK-UHFFFAOYSA-N
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Description

1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-(((3-phenylpropyl)thio)methyl)-, dihydrochloride is a complex organic compound with a unique structure that includes piperazine, ethanol, fluorophenyl, and phenylpropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-(((3-phenylpropyl)thio)methyl)-, dihydrochloride involves multiple steps, starting with the preparation of the piperazine ring, followed by the introduction of the fluorophenyl and phenylpropyl groups. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or other transition metals. The final step involves the formation of the dihydrochloride salt, which is achieved by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-(((3-phenylpropyl)thio)methyl)-, dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring or the phenyl groups can be substituted with other functional groups using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Dichloromethane, ethanol

    Catalysts: Palladium on carbon, transition metals

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted piperazine derivatives.

Scientific Research Applications

1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-(((3-phenylpropyl)thio)methyl)-, dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects on neurological and psychiatric disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-(((3-phenylpropyl)thio)methyl)-, dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal activity and behavior.

Comparison with Similar Compounds

Similar Compounds

  • 1-Piperazineethanol, 4-(4,4-diphenylbutyl)-alpha-(((3-phenylpropyl)thio)methyl)-, dihydrochloride
  • 1-Piperazineethanol, 4-(4,4-bis(4-chlorophenyl)butyl)-alpha-(((3-phenylpropyl)thio)methyl)-, dihydrochloride

Uniqueness

1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-(((3-phenylpropyl)thio)methyl)-, dihydrochloride is unique due to the presence of fluorine atoms in its structure, which can significantly influence its chemical and biological properties. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

143760-21-8

Molecular Formula

C32H42Cl2F2N2OS

Molecular Weight

611.7 g/mol

IUPAC Name

1-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]-3-(3-phenylpropylsulfanyl)propan-2-ol;dihydrochloride

InChI

InChI=1S/C32H40F2N2OS.2ClH/c33-29-14-10-27(11-15-29)32(28-12-16-30(34)17-13-28)9-4-18-35-19-21-36(22-20-35)24-31(37)25-38-23-5-8-26-6-2-1-3-7-26;;/h1-3,6-7,10-17,31-32,37H,4-5,8-9,18-25H2;2*1H

InChI Key

LSYJEZCUBWYSHK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CC(CSCCCC4=CC=CC=C4)O.Cl.Cl

Origin of Product

United States

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